[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol
Overview
Description
[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol: is a complex organic compound characterized by the presence of multiple functional groups, including a benzyloxy group, bromine, iodine, and a pyridinyl ring
Scientific Research Applications
Chemistry
In chemistry, [5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its halogenated structure can facilitate the tracing of biochemical reactions in living organisms.
Medicine
In medicinal chemistry, this compound has potential applications as a precursor for drug development. Its structural features make it a candidate for the synthesis of novel pharmaceuticals with potential therapeutic effects.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Biochemical Analysis
Biochemical Properties
[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes such as cytochrome P450 and other oxidoreductases. The interactions between this compound and these enzymes can lead to changes in the catalytic activity, affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to alterations in cell proliferation and apoptosis. Additionally, it can impact the expression of genes involved in oxidative stress response and metabolic regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic functions. This compound may also interact with transcription factors, leading to changes in gene expression. The inhibition of specific enzymes by this compound can result in the accumulation or depletion of certain metabolites, thereby affecting cellular homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce chronic changes in cellular processes, such as sustained oxidative stress and altered metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response. At higher doses, it can lead to toxic or adverse effects, including cellular damage, inflammation, and disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range results in significant biological responses, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by phase I and phase II enzymes, leading to the formation of metabolites that may have distinct biological activities. The interactions between this compound and metabolic enzymes can influence the overall metabolic profile of cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, affecting its biological activity. For example, this compound may be transported into cells via organic anion transporters, and its distribution within cellular compartments can influence its interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within mitochondria, endoplasmic reticulum, or nucleus can influence its interactions with enzymes, transcription factors, and other biomolecules, thereby modulating cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol typically involves multi-step organic reactions. One common approach is the halogenation of a pyridine derivative, followed by the introduction of the benzyloxy group and the methanol moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product efficiently and cost-effectively.
Chemical Reactions Analysis
Types of Reactions
[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol can undergo various chemical reactions, including:
Oxidation: Conversion of the methanol group to a carboxylic acid or aldehyde.
Reduction: Reduction of the bromine or iodine atoms to hydrogen.
Substitution: Replacement of the halogen atoms with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can produce a variety of functionalized pyridine derivatives.
Mechanism of Action
The mechanism of action of [5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity, leading to the modulation of biological pathways. The benzyloxy group may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- [5-(Benzyloxy)-6-chloro-4-iodo-2-pyridinyl]methanol
- [5-(Benzyloxy)-6-bromo-4-fluoro-2-pyridinyl]methanol
- [5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]ethanol
Uniqueness
Compared to similar compounds, [5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol is unique due to the specific combination of bromine and iodine atoms, which can influence its reactivity and interaction with biological targets. The presence of the methanol group also distinguishes it from other derivatives, potentially affecting its solubility and chemical behavior.
Properties
IUPAC Name |
(6-bromo-4-iodo-5-phenylmethoxypyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrINO2/c14-13-12(11(15)6-10(7-17)16-13)18-8-9-4-2-1-3-5-9/h1-6,17H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONIVNSGZDAIPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(N=C2Br)CO)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrINO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224160 | |
Record name | 6-Bromo-4-iodo-5-(phenylmethoxy)-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198569-39-9 | |
Record name | 6-Bromo-4-iodo-5-(phenylmethoxy)-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1198569-39-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-4-iodo-5-(phenylmethoxy)-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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